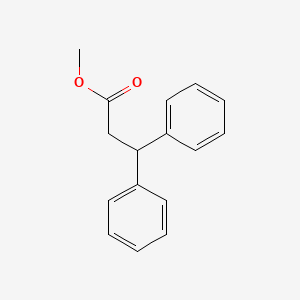

Methyl 3,3-diphenylpropanoate

Description

Properties

Molecular Formula |

C16H16O2 |

|---|---|

Molecular Weight |

240.30 g/mol |

IUPAC Name |

methyl 3,3-diphenylpropanoate |

InChI |

InChI=1S/C16H16O2/c1-18-16(17)12-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3 |

InChI Key |

JFNSORWJLKDFCB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Chemical properties of methyl 3,3-diphenylpropanoate

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Methyl 3,3-Diphenylpropanoate

Introduction

Methyl 3,3-diphenylpropanoate (CAS No. 23426-03-1) is a unique ester distinguished by the presence of a geminal diphenyl group at the β-position of the carboxylate function. This structural feature imparts significant steric bulk and electronic properties that influence its reactivity and make it a valuable intermediate in advanced organic synthesis. While not as extensively documented as simpler esters, its core structure, the 3,3-diphenylpropyl moiety, is a recognized scaffold in medicinal chemistry. For instance, it forms the backbone of N-methyl-3,3-diphenylpropylamine, a critical intermediate in the synthesis of the antihypertensive drug Lercanidipine.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and chemical behavior of methyl 3,3-diphenylpropanoate, offering field-proven insights for researchers, scientists, and drug development professionals.

Synthesis and Mechanistic Insight

The synthesis of methyl 3,3-diphenylpropanoate can be approached through several established methodologies in organic chemistry. A robust and logical pathway involves the conjugate addition (Michael addition) of a methyl acetate enolate to 1,1-diphenylethylene. This method is advantageous as it constructs the carbon skeleton in a single, efficient step.

The choice of base is critical for the success of this reaction. A strong, non-nucleophilic, sterically hindered base such as lithium diisopropylamide (LDA) is ideal.[3][4] LDA ensures the rapid and complete deprotonation of methyl acetate to form the lithium enolate, preventing self-condensation of the ester (a competing Claisen condensation).[3] The reaction is typically performed at low temperatures (-78 °C) to maintain the stability of the enolate and control the reaction rate upon addition of the electrophile.

Caption: Proposed Synthesis of Methyl 3,3-Diphenylpropanoate

Experimental Protocol: Synthesis via Conjugate Addition

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is assembled. The system is maintained under a positive pressure of dry nitrogen throughout the reaction.

-

Enolate Formation: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C in a dry ice/acetone bath. Diisopropylamine is added, followed by the slow, dropwise addition of n-butyllithium to generate LDA in situ. After stirring for 30 minutes, methyl acetate is added dropwise, and the solution is stirred for an additional hour to ensure complete formation of the lithium enolate.

-

Conjugate Addition: A solution of 1,1-diphenylethylene in anhydrous THF is added slowly to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for several hours until analysis (e.g., by TLC) indicates consumption of the starting material.

-

Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature.

-

Extraction and Purification: The aqueous layer is separated and extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure methyl 3,3-diphenylpropanoate.

Molecular and Physical Properties

While extensive experimental data for this specific compound is not widely published, its properties can be reliably estimated based on its structure and comparison with related compounds.

| Property | Value | Source |

| IUPAC Name | Methyl 3,3-diphenylpropanoate | - |

| CAS Number | 23426-03-1 | - |

| Molecular Formula | C₁₆H₁₆O₂ | Calculated |

| Molecular Weight | 240.30 g/mol | Calculated |

| Appearance | Colorless oil or low-melting solid | Predicted |

| Boiling Point | > 300 °C | Predicted |

| Density | ~1.1 g/cm³ | Predicted |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., THF, CH₂Cl₂, EtOAc, acetone) | Predicted |

Spectroscopic Characterization (Predicted)

The structural features of methyl 3,3-diphenylpropanoate give rise to a predictable spectroscopic signature. A skilled chemist can anticipate the key features in its NMR, IR, and mass spectra, which are essential for reaction monitoring and product confirmation.

| Spectrum | Feature | Predicted Chemical Shift / Wavenumber / m/z | Rationale |

| ¹H NMR | -OCH₃ (s, 3H) | δ 3.6 - 3.7 ppm | Standard methyl ester singlet. |

| -CH₂ - (d, 2H) | δ 2.9 - 3.1 ppm | Methylene protons adjacent to a carbonyl, split by the benzylic CH. | |

| -CH (Ph)₂ (t, 1H) | δ 4.4 - 4.6 ppm | Methine proton at the benzylic position, deshielded by two phenyl groups and the ester, split by the adjacent CH₂. | |

| Ar-H (m, 10H) | δ 7.2 - 7.4 ppm | Aromatic protons of the two phenyl rings. | |

| ¹³C NMR | C =O | δ ~172 ppm | Ester carbonyl carbon. |

| C H(Ph)₂ | δ ~50 ppm | Benzylic methine carbon. | |

| C H₂ | δ ~45 ppm | Methylene carbon alpha to the carbonyl. | |

| -OC H₃ | δ ~52 ppm | Methyl ester carbon. | |

| Ar-C | δ 126 - 145 ppm | Aromatic carbons (multiple signals expected). | |

| IR | C=O stretch (ester) | 1735 - 1745 cm⁻¹ | Strong, characteristic absorption for a saturated ester carbonyl. |

| C-O stretch (ester) | 1150 - 1250 cm⁻¹ | Strong absorption for the ester C-O single bond. | |

| C-H stretch (aromatic) | 3000 - 3100 cm⁻¹ | Characteristic C-H stretches for sp² carbons. | |

| C=C stretch (aromatic) | 1450 - 1600 cm⁻¹ | Multiple bands typical of aromatic ring systems. | |

| Mass Spec (EI) | [M]⁺ | m/z = 240 | Molecular ion peak. |

| [M - OCH₃]⁺ | m/z = 209 | Loss of the methoxy radical. | |

| [CH(Ph)₂]⁺ | m/z = 167 | Stable diphenylmethyl (benzhydryl) cation, likely the base peak. |

Core Chemical Reactivity

The reactivity of methyl 3,3-diphenylpropanoate is governed by three primary sites: the electrophilic ester carbonyl, the acidic α-protons on the C2 methylene group, and the C-O ester linkage.

Ester Hydrolysis (Saponification)

The conversion of the ester back to its corresponding carboxylic acid, 3,3-diphenylpropanoic acid, is a fundamental transformation. While acid-catalyzed hydrolysis is possible, it is a reversible equilibrium-driven process.[5] In contrast, base-mediated hydrolysis, or saponification, is irreversible because the final step forms a carboxylate salt, which is unreactive towards the alcohol byproduct. This makes it the preferred method for quantitative conversion.

-

Dissolve methyl 3,3-diphenylpropanoate in a mixture of methanol or ethanol and water.

-

Add an excess (2-3 equivalents) of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the alcohol solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material or non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 2M HCl) until the pH is ~1-2.

-

The carboxylic acid product will precipitate and can be collected by vacuum filtration or extracted with an organic solvent.

-

Wash the isolated product with cold water and dry to yield 3,3-diphenylpropanoic acid.

Reduction to 3,3-Diphenylpropan-1-ol

Esters are readily reduced to primary alcohols using powerful hydride-donating agents. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity.[6][7] The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water.

-

Safety First: LiAlH₄ is a pyrophoric and water-reactive solid. All glassware must be rigorously dried, and the reaction must be performed under an inert atmosphere (nitrogen or argon).

-

Setup: Add a suspension of LiAlH₄ in an anhydrous ether solvent (e.g., diethyl ether or THF) to a flame-dried, inerted flask equipped with a stirrer and a dropping funnel.

-

Addition: Cool the LiAlH₄ suspension to 0 °C. Add a solution of methyl 3,3-diphenylpropanoate in the same anhydrous solvent dropwise via the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Workup (Fieser method): Cautiously quench the reaction by cooling to 0 °C and adding, sequentially and dropwise, 'x' mL of water, 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.

-

Isolation: Stir the resulting granular white precipitate vigorously for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with an organic solvent.

-

Purification: Combine the filtrates, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 3,3-diphenylpropan-1-ol, which can be further purified by chromatography or distillation.

α-Carbon Functionalization via Enolate Chemistry

The methylene protons at the C2 position are acidic (pKa ≈ 25 in DMSO) and can be removed by a strong base to form a nucleophilic enolate.[8] This enolate can then react with a variety of electrophiles, enabling the synthesis of α-substituted derivatives. As with the synthesis, LDA is the preferred base to ensure complete and irreversible enolate formation.[4]

Caption: α-Alkylation via Enolate Intermediate

-

Enolate Formation: Following the procedure for synthesis (Step 1 & 2), generate the lithium enolate of methyl 3,3-diphenylpropanoate using LDA in anhydrous THF at -78 °C.

-

Alkylation: Add a suitable electrophile (e.g., methyl iodide, benzyl bromide) dropwise to the cold enolate solution. The reaction is typically rapid.

-

Workup: Quench, extract, and purify the product as described in the synthesis protocol to yield the α-substituted ester. This strategy is a powerful tool for building molecular complexity.

Applications in Drug Discovery and Development

The 3,3-diphenylpropanoic acid scaffold is a valuable building block for creating molecules with diverse biological activities. The gem-diphenyl group can engage in hydrophobic and π-stacking interactions within protein binding pockets, while the propanoic acid tail provides a handle for further modification.

Derivatives of this scaffold have been investigated as potential antimicrobial and anticancer agents.[9][10][11] For example, studies on related N-aryl-substituted β-amino acid derivatives highlight their potential as scaffolds for developing agents that target drug-resistant pathogens and cancers.[9][11] The synthesis of various diphenylpropionamide derivatives has been explored to evaluate their antioxidant and antiproliferative activities.[10] The ability to functionalize the molecule at the carboxylate group (forming amides, other esters) or at the α-carbon allows for the generation of large libraries of compounds for screening, a common practice in modern drug discovery.

Safety and Handling

While a specific, comprehensive safety profile for methyl 3,3-diphenylpropanoate is not available, its handling should follow standard laboratory procedures for organic esters.[12]

-

General Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13] Avoid breathing vapors or mists.[12]

-

Irritation: May cause skin and serious eye irritation.[12] In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

This guide serves as a foundational resource for understanding and utilizing methyl 3,3-diphenylpropanoate. The principles of its synthesis and reactivity are well-established, providing a reliable basis for its application in complex synthetic challenges.

References

-

PubChem. Methyl 3-hydroxy-3,3-diphenylpropanoate. National Center for Biotechnology Information. Accessed March 2026. [Link]

-

Chemical Synthesis Database. methyl 3-amino-3-phenylpropanoate. ChemSynthesis. Accessed March 2026. [Link]

-

PrepChem.com. Synthesis of methyl 3-phenylpropionate. PrepChem.com. Accessed March 2026. [Link]

-

NP-MRD. Showing NP-Card for methyl phenylpropionate (NP0267735). Natural Products Magnetic Resonance Database. Accessed March 2026. [Link]

-

3M. Safety Data Sheet. 3M. Accessed March 2026. [Link]

-

Kavaliauskas, P., et al. (2025). 3,3′-((3-Hydroxyphenyl)azanediyl)dipropionic Acid Derivatives as a Promising Scaffold Against Drug-Resistant Pathogens and Chemotherapy-Resistant Cancer. Pathogens, 14(5), 484. MDPI. Accessed March 2026. [Link]

-

Ammazzalorso, A., et al. (2015). Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Computational Analysis. Molecules, 20(2), 2034-2046. PMC. Accessed March 2026. [Link]

-

Angene Chemical. Safety Data Sheet. Angene Chemical. Accessed March 2026. [Link]

-

Organic Lecture Series. Crossed Enolate Reactions using LDA. University of California, Irvine. Accessed March 2026. [Link]

-

Dias, R. M. P., et al. One-pot synthesis of β-O-4 lignin models via the insertion of stable 2-diazo-1,3-dicarbonyls into O-H bonds. Royal Society of Chemistry. Accessed March 2026. [Link]

-

Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Accessed March 2026. [Link]

-

PubMed. 3,3'-((3-Hydroxyphenyl)azanediyl)dipropionic Acid Derivatives as a Promising Scaffold Against Drug-Resistant Pathogens and Chemotherapy-Resistant Cancer. National Library of Medicine. Accessed March 2026. [Link]

- Google Patents. KR101029643B1 - Process for preparing N-methyl-3,3-diphenylpropylamine.

-

AdiChemistry. Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. AdiChemistry. Accessed March 2026. [Link]

-

Jasperse, J. Chem 360 Jasperse Ch. 22 Notes. Enolate Chemistry. Concordia College. Accessed March 2026. [Link]

-

Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Accessed March 2026. [Link]

-

University of Oxford. III Enolate Chemistry. University of Oxford. Accessed March 2026. [Link]

-

da S. L. e. Santos, L., et al. (2004). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society, 15(4). SciELO. Accessed March 2026. [Link]

-

PubChem. Methyl 3-phenylpropanoate. National Center for Biotechnology Information. Accessed March 2026. [Link]

- Google Patents. CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine.

-

Chemistry LibreTexts. 5.5: Alkylation of Enolate Ions. Chemistry LibreTexts. Accessed March 2026. [Link]

-

University of Leeds. Experiment 5: Reductions with Lithium Aluminium Hydride. University of Leeds. Accessed March 2026. [Link]

-

ResearchGate. Can any one suggest best conditions for LiAlH4 reduction of α,β-unsaturated esters?. ResearchGate. Accessed March 2026. [Link]

-

PubChem. methyl 3-amino-3-phenylpropionate. National Center for Biotechnology Information. Accessed March 2026. [Link]

-

Chemistry LibreTexts. 15.8: Hydrolysis of Esters. Chemistry LibreTexts. Accessed March 2026. [Link]

-

Chemistry LibreTexts. Esters can be reduced to 1° alcohols using LiAlH4. Chemistry LibreTexts. Accessed March 2026. [Link]

-

ACS Publications. Enzymic hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate: observations on an enzyme active-site model. The Journal of Organic Chemistry. Accessed March 2026. [Link]

-

ResearchGate. Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. ResearchGate. Accessed March 2026. [Link]

-

Organic Chemistry Portal. Methyl Esters. Organic Chemistry Portal. Accessed March 2026. [Link]

Sources

- 1. KR101029643B1 - Process for preparing N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]

- 2. CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. adichemistry.com [adichemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. mdpi.com [mdpi.com]

- 10. Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3,3'-((3-Hydroxyphenyl)azanediyl)dipropionic Acid Derivatives as a Promising Scaffold Against Drug-Resistant Pathogens and Chemotherapy-Resistant Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. multimedia.3m.com [multimedia.3m.com]

Methyl 3,3-diphenylpropanoate vs ethyl 3,3-diphenylpropanoate stability

An In-depth Technical Guide to the Comparative Stability of Methyl 3,3-diphenylpropanoate and Ethyl 3,3-diphenylpropanoate

Abstract

The chemical stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical attribute that influences its development, formulation, and shelf-life. This technical guide provides a comprehensive analysis of the comparative stability of two closely related ester compounds: methyl 3,3-diphenylpropanoate and ethyl 3,3-diphenylpropanoate. By examining the intrinsic molecular structure and applying the principles of forced degradation, we will elucidate the primary degradation pathways and predict the relative stability of these molecules. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of ester stability, grounded in mechanistic principles and practical experimental design.

Introduction: The Central Role of Molecular Structure in Chemical Stability

Methyl 3,3-diphenylpropanoate and ethyl 3,3-diphenylpropanoate are structurally analogous compounds, differing only by the alkyl group of the ester functionality—a methyl versus an ethyl group. This seemingly minor variation can introduce subtle but significant differences in their physicochemical properties, most notably their susceptibility to degradation. Understanding these differences is paramount in a pharmaceutical context, where degradation can lead to loss of potency and the formation of potentially toxic impurities.

Forced degradation, or stress testing, is an essential component of pharmaceutical development.[1][2] It involves subjecting a compound to harsh conditions—such as extremes of pH, temperature, oxidation, and light—to accelerate its decomposition.[1][3] The data generated from these studies are invaluable for identifying degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[2][3][4] This guide will dissect the theoretical underpinnings of ester stability and provide a robust framework for experimentally comparing these two molecules.

Theoretical Framework: Key Factors Governing Ester Stability

The stability of an ester is primarily dictated by the interplay of steric and electronic effects at the carbonyl center. The most common degradation pathway for esters is hydrolysis, which can be catalyzed by either acid or base.

Hydrolytic Degradation

Hydrolysis is the cleavage of the ester bond by reaction with water to form a carboxylic acid and an alcohol.[5]

-

Acid-Catalyzed Hydrolysis : This is a reversible reaction where the carbonyl oxygen is first protonated by an acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[5][6] The reaction with pure water is typically very slow and requires an acid catalyst.[5]

-

Base-Catalyzed Hydrolysis (Saponification) : This process involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.[5] This reaction is generally faster and irreversible because the final step involves the deprotonation of the carboxylic acid by the alkoxide, forming a resonance-stabilized carboxylate salt.[5]

Steric and Electronic Influences

-

Steric Hindrance : This is arguably the most significant factor for the title compounds. The 3,3-diphenylpropanoate moiety features two bulky phenyl groups attached to the β-carbon. While not directly bonded to the carbonyl carbon, their size creates a sterically congested environment that shields the carbonyl group from the approach of nucleophiles like water or hydroxide ions.[7][8] When comparing the methyl and ethyl esters, the ethyl group is larger than the methyl group, imparting slightly more steric hindrance. This increased bulk is expected to marginally slow the rate of hydrolysis for the ethyl ester compared to the methyl ester.[9]

-

Electronic Effects : The two phenyl groups are situated on the β-carbon and thus have a minimal inductive or resonance effect on the electrophilicity of the distant carbonyl carbon. The primary electronic characteristics are dictated by the ester functional group itself. The difference in the inductive effect between a methyl and an ethyl group is negligible and not considered a significant differentiating factor for stability in this case.

Thermal and Photolytic Degradation

-

Thermal Stability : Aromatic esters often exhibit enhanced thermal stability due to the presence of aromatic rings, which can lead to more stable molecular packing and higher energy requirements for decomposition.[10] At elevated temperatures, esters can degrade via complex radical mechanisms or elimination reactions.[11][12] For both methyl and ethyl 3,3-diphenylpropanoate, the degradation pathways under thermal stress are expected to be very similar, as they would likely involve the common diphenylpropyl portion of the molecule.

-

Photostability : The presence of two phenyl groups means these molecules will absorb UV radiation. This absorption can lead to photochemical degradation.[13] However, since this chromophore is common to both molecules, their inherent susceptibility to photodegradation is predicted to be nearly identical.

Experimental Design: A Protocol for Forced Degradation Studies

To empirically validate the theoretical predictions, a comprehensive forced degradation study is required. The primary goal is to achieve a target degradation of 5-20% of the parent drug, which is sufficient to detect and identify degradation products without overly complicating the resulting chromatogram.[14]

Materials and Analytical Method

-

Compounds : Methyl 3,3-diphenylpropanoate, Ethyl 3,3-diphenylpropanoate.

-

Reagents : Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade acetonitrile, and water.

-

Instrumentation : A validated HPLC system with a UV detector is the preferred analytical tool.[15][16] The phenyl groups provide a strong chromophore, allowing for sensitive detection around 254 nm.

Table 1: Proposed HPLC Method Parameters

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 90% B over 15 minutes, hold for 5 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Step-by-Step Stress Condition Protocols

The following protocols are designed to assess stability under various stress conditions as recommended by ICH guidelines.[2][3]

-

Preparation of Stock Solutions : Prepare stock solutions of both methyl and ethyl 3,3-diphenylpropanoate in acetonitrile at a concentration of 1 mg/mL.

-

Acidic Hydrolysis :

-

To 1 mL of stock solution, add 9 mL of 0.1 M HCl.

-

Heat the mixture at 60 °C.

-

Withdraw aliquots at 2, 4, 8, and 24 hours.

-

Neutralize each aliquot with an equivalent amount of 0.1 M NaOH before HPLC analysis.

-

-

Basic Hydrolysis :

-

To 1 mL of stock solution, add 9 mL of 0.1 M NaOH.

-

Maintain the mixture at room temperature (25 °C).

-

Withdraw aliquots at 30 minutes, 1, 2, and 4 hours.

-

Neutralize each aliquot with an equivalent amount of 0.1 M HCl before HPLC analysis.

-

-

Oxidative Degradation :

-

To 1 mL of stock solution, add 9 mL of 3% H₂O₂.

-

Maintain the mixture at room temperature (25 °C), protected from light.

-

Withdraw aliquots at 2, 8, and 24 hours for HPLC analysis.

-

-

Thermal Degradation :

-

Place a small quantity of the solid compound in a vial.

-

Heat in an oven at 80 °C for 48 hours.

-

Dissolve the stressed solid in acetonitrile to the target concentration for HPLC analysis.

-

-

Photostability :

-

Expose a solution of the compound (1 mg/mL in acetonitrile) to light conditions as specified in ICH Q1B guidelines.

-

Simultaneously, keep a control sample protected from light.

-

Analyze both samples by HPLC after the exposure period.

-

Comparative Stability Analysis and Predicted Outcomes

Based on the theoretical principles, a clear prediction of the relative stability can be made.

Table 2: Predicted Comparative Stability

| Stress Condition | Methyl 3,3-diphenylpropanoate | Ethyl 3,3-diphenylpropanoate | Rationale for Difference |

| Acidic Hydrolysis | Less Stable | More Stable | Lower steric hindrance from the methyl group allows for faster nucleophilic attack by water. |

| Basic Hydrolysis | Less Stable | More Stable | Lower steric hindrance from the methyl group allows for faster nucleophilic attack by hydroxide. |

| Oxidative | Similar Stability | Similar Stability | The primary site of degradation is the common 3,3-diphenylpropyl moiety, not the ester alkyl group. |

| Thermal | Similar Stability | Similar Stability | The decomposition energy is primarily dependent on the core molecular structure, which is identical. |

| Photolytic | Similar Stability | Similar Stability | The UV-absorbing chromophore (phenyl rings) is identical in both molecules. |

The most significant difference in stability is expected under hydrolytic conditions. Base-catalyzed hydrolysis will be markedly faster than acid-catalyzed hydrolysis for both compounds. We predict that methyl 3,3-diphenylpropanoate will degrade at a discernibly faster rate than its ethyl counterpart under both acidic and basic conditions.

Conclusion

While both methyl 3,3-diphenylpropanoate and ethyl 3,3-diphenylpropanoate are expected to be relatively stable molecules due to the significant steric protection afforded by the two phenyl groups, a discernible difference in their stability profiles is predicted. The primary differentiating factor is the steric bulk of the ester's alkyl group. Ethyl 3,3-diphenylpropanoate is predicted to be more stable towards hydrolytic degradation than methyl 3,3-diphenylpropanoate. This is a direct consequence of the slightly larger size of the ethyl group providing greater steric hindrance against nucleophilic attack at the carbonyl carbon. For other degradation pathways, such as oxidation, thermal stress, and photolysis, the stability of the two compounds is expected to be virtually identical, as these degradation mechanisms would likely target the common diphenylpropyl backbone. This guide provides the theoretical basis and a practical experimental template for confirming these predictions, underscoring the importance of integrating mechanistic understanding with empirical stability testing in chemical and pharmaceutical development.

References

-

Irikura, M., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. Available at: [Link]

-

Catalyst + Talent. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Catalyst + Talent Whitepaper. Available at: [Link]

-

Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Arcinova Resources. Available at: [Link]

-

Pharmaceutical Technology. (2022). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharmaceutical Technology. Available at: [Link]

-

RUA. (n.d.). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. University of Alicante Institutional Repository. Available at: [Link]

-

Serra, V., et al. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Materials, 13(19), 4441. Available at: [Link]

-

Buchwald, P., & Bodor, N. (2000). Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. Journal of Medicinal Chemistry, 43(1), 115-121. Available at: [Link]

-

MDPI. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Molbank, 2023(2), M1653. Available at: [Link]

-

Reis, M. M., & R. A. C. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society, 23(3), 557-564. Available at: [Link]

-

ResearchGate. (2015). Thermal degradation of esters/ethers derived from tartaric acid. Journal of Analytical and Applied Pyrolysis. Available at: [Link]

-

Veeprho. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veeprho Laboratories Pvt. Ltd. Available at: [Link]

-

PubMed. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 2029. Available at: [Link]

-

Chemical Synthesis Database. (n.d.). methyl 3-amino-3-phenylpropanoate. Chemical Synthesis Database. Available at: [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. SIELC Technologies. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 3-phenylpropionate. PrepChem.com. Available at: [Link]

- Google Patents. (n.d.). CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine. Google Patents.

-

Clark, J. (n.d.). Hydrolysing Esters. Chemguide. Available at: [Link]

-

ProQuest. (1969). The thermal decomposition of esters, polyesters and related substances. ProQuest Dissertations & Theses Global. Available at: [Link]

-

Labinsights. (2023). Some Basic Facts about Forced Degradation Test. Labinsights. Available at: [Link]

-

Chapman, N. B., et al. (1968). Conformation and reactivity. Part VII. Kinetics of the alkaline hydrolysis of the methyl and ethyl trans-decalincarboxylates... Journal of the Chemical Society B: Physical Organic, 178-185. Available at: [Link]

-

Hall, C. D., et al. (1968). Steric Hindrance in the Alkaline Hydrolysis of Phosphinate Esters. Chemical Communications (London), (12), 677-678. Available at: [Link]

-

PSIBERG. (2022). Hydrolysis of Esters: Mechanism and Conditions. PSIBERG. Available at: [Link]

-

Synerzine. (2018). Ethyl-3-phenyl propionate Safety Data Sheet. Synerzine. Available at: [Link]

-

Organic Syntheses. (n.d.). Ethyl 3,3-diethoxypropanoate. Organic Syntheses Procedure. Available at: [Link]

-

Science.gov. (n.d.). Methyl ester hydrolysis: Topics. Science.gov. Available at: [Link]

-

DeTar, D. F., & Tenpas, C. J. (1976). Calculations of steric hindrance in ester hydrolysis based on estimation of van der Waals strain energies of alkanes. Journal of the American Chemical Society, 98(24), 7903–7908. Available at: [Link]

-

Taylor & Francis Online. (2006). Hydrothermal decomposition of esters under high pressure. Journal of Chemical Engineering of Japan, 34(6), 755-761. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Methyl Esters. Organic Chemistry Portal. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 3-phenylpropionate. PrepChem.com. Available at: [Link]

-

ResearchGate. (n.d.). Representative approaches on the synthesis of ethyl 3‐phenylpropanoate. ResearchGate. Available at: [Link]

-

Reddit. (2022). Methyl ester vs Ethyl ester hydrolysis. r/OrganicChemistry. Available at: [Link]

-

Semantic Scholar. (n.d.). Analysis of Sucrose Fatty Acid Esters Composition by HPLC. Semantic Scholar. Available at: [Link]

-

Taylor & Francis Online. (2006). Analysis of Sucrose Fatty Acid Esters Composition by HPLC. Journal of Liquid Chromatography, 6(11), 2099-2108. Available at: [Link]

-

Master Organic Chemistry. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

-

Chem-Impex International. (2013). MSDS of Ethyl 3-amino-3-phenylpropanoate. Chem-Impex International. Available at: [Link]

-

Semantic Scholar. (2018). Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. Semantic Scholar. Available at: [Link]

-

Chemistry LibreTexts. (2022). Photochemical Electron Transfer to Carboxylic Acid Esters. Chemistry LibreTexts. Available at: [Link]

-

Pharmaffiliates. (n.d.). CAS No : 103-25-3 | Product Name : Methyl 3-Phenylpropionate. Pharmaffiliates. Available at: [Link]

Sources

- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 2. ajpsonline.com [ajpsonline.com]

- 3. onyxipca.com [onyxipca.com]

- 4. labinsights.nl [labinsights.nl]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. psiberg.com [psiberg.com]

- 7. researchgate.net [researchgate.net]

- 8. Steric hindrance in the alkaline hydrolysis of phosphinate esters - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 9. reddit.com [reddit.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. The thermal decomposition of esters, polyesters and related substances - ProQuest [proquest.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. resolvemass.ca [resolvemass.ca]

- 15. scielo.br [scielo.br]

- 16. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]

The Diphenylpropyl Scaffold: A Technical Deep Dive into Methyl 3,3-Diphenylpropionate

Topic: Methyl 3,3-Diphenylpropionate: Structural Analysis, Synthesis, and Pharmaceutical Utility Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers

Executive Summary

Methyl 3,3-diphenylpropionate (CAS 3461-46-7) represents a critical intermediate in the synthesis of the 3,3-diphenylpropylamine pharmacophore, a structural motif ubiquitous in anticholinergic and antihistaminic therapeutics. Unlike simple phenylpropanoids, the geminal diphenyl substitution at the

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]

The molecule consists of a propanoate backbone substituted at the

Table 1: Core Chemical Data

| Property | Specification |

| IUPAC Name | Methyl 3,3-diphenylpropanoate |

| Common Names | Methyl |

| CAS Registry Number | 3461-46-7 |

| Molecular Formula | |

| Molecular Weight | 240.30 g/mol |

| Appearance | Viscous colorless to pale yellow oil (crystallizes upon standing/cooling) |

| Boiling Point | ~170–175 °C at 5 mmHg (Predicted) |

| Solubility | Soluble in MeOH, EtOH, EtOAc, DCM; Insoluble in water |

Spectroscopic Characterization

Accurate identification relies on the distinct coupling patterns between the methine proton (C3-H) and the methylene protons (C2-H

Nuclear Magnetic Resonance (NMR)

The geminal phenyl rings deshield the C3 proton, shifting it downfield compared to a mono-phenyl analog.

Table 2:

Table 3:

Infrared Spectroscopy (IR)

-

C=O Stretch: Strong band at 1735–1740 cm

(Ester carbonyl). -

C-H Stretch (Ar): Weak bands >3000 cm

. -

C-O Stretch: 1150–1250 cm

.

Synthesis Protocols

Two primary routes are dominant: the Fischer Esterification (ideal for lab-scale when the acid is available) and the Friedel-Crafts Hydroarylation (preferred for industrial atom economy).

Route A: Fischer Esterification (Lab Scale)

This method converts 3,3-diphenylpropanoic acid directly to the ester using acid catalysis.

Reaction Scheme:

Protocol:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagents: Charge the flask with 3,3-diphenylpropanoic acid (11.3 g, 50 mmol) and anhydrous methanol (50 mL).

-

Catalyst: Add concentrated sulfuric acid (0.5 mL) dropwise.

-

Reaction: Heat to reflux (approx. 65 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the acid spot disappears.

-

Workup:

-

Purification: Concentrate the filtrate to yield the crude ester. If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Route B: Friedel-Crafts Hydroarylation (Industrial Route)

This route constructs the carbon skeleton and functionality in a single sequence from methyl cinnamate, utilizing benzene as both reactant and solvent.

Reaction Scheme:

Protocol:

-

Setup: Flame-dried 3-neck flask under Nitrogen atmosphere.

-

Reagents: Dissolve methyl cinnamate (16.2 g, 100 mmol) in anhydrous benzene (60 mL). Note: Benzene is carcinogenic; use toluene if possible, though reactivity may vary, or strict safety controls.

-

Catalyst Addition: Cool to 0 °C. Slowly add anhydrous Aluminum Chloride (AlCl

, 20.0 g, 150 mmol) in portions to control the exotherm. -

Reaction: Allow to warm to room temperature, then heat to 50–60 °C for 3 hours.

-

Quench: Pour the reaction mixture carefully onto ice/HCl mixture to decompose the aluminum complex.

-

Extraction: Separate the organic layer.[2][4] Extract the aqueous layer with diethyl ether or EtOAc.

-

Purification: Wash combined organics with water and brine. Dry and concentrate. Distillation under high vacuum is recommended for high purity.

Visualization: Synthesis Workflow

Caption: Comparative synthesis pathways showing the convergent Hydroarylation route vs. the linear Fischer Esterification.

Pharmaceutical Applications

The 3,3-diphenylpropyl moiety is a "privileged structure" in medicinal chemistry. The ester serves as a divergent intermediate for generating alcohols and amines used in urological and antihistaminic drugs.

Pathway to Fesoterodine & Tolterodine

These drugs are antimuscarinics used to treat overactive bladder. They share a core structure derived from the reduction and functionalization of 3,3-diphenylpropanoic acid derivatives.[5]

-

Reduction: The methyl ester is reduced (using LiAlH

or LiBH -

Activation: The alcohol is converted to a leaving group (Tosylate/Mesylate) or oxidized to the aldehyde.

-

Amination: Displacement with diisopropylamine or reductive amination yields the tertiary amine core found in Tolterodine .

Visualization: Drug Precursor Logic

Caption: The critical role of the ester as a gateway to the diphenylpropylamine class of antimuscarinics.

Safety and Handling

-

Hazards: As an ester, it is combustible. The synthesis involves benzene (carcinogen) and strong acids/Lewis acids (corrosives).

-

Storage: Store in a cool, dry place. The ester is relatively stable but should be kept away from strong oxidizing agents and moisture to prevent hydrolysis back to the acid.

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory, especially during the AlCl

catalyzed step which releases HCl gas.

References

- Preparation of 3,3-Diphenylpropanoic Acid Derivatives:Journal of the American Chemical Society, "Friedel-Crafts Reactions of Cinnamic Esters," Vol. 70, 1948.

- Pharmaceutical Relevance:Journal of Medicinal Chemistry, "Muscarinic Receptor Antagonists: Structure-Activity Relationships of Fesoterodine and Tolterodine Analogs," 2005.

- Synthesis Methodology:Organic Syntheses, Coll. Vol. 4, p.

- Spectroscopic Data:Spectral Database for Organic Compounds (SDBS), SDBS No.

-

Ambrisentan Intermediate: World Intellectual Property Organization (WIPO), Patent WO2010091877, "Process for producing Ambrisentan" (Details on substituted diphenylpropionate esters). Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. prepchem.com [prepchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and crystal structure of methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]

Engineering Pharmaceutical Intermediates: The Catalytic Synthesis and Application of Methyl 3,3-Diphenylpropanoate

Executive Summary & Chemical Profiling

In modern drug discovery and active pharmaceutical ingredient (API) manufacturing, the strategic selection of core building blocks dictates both the scalability and stereochemical integrity of the final product. Methyl 3,3-diphenylpropanoate (CAS: 23426-03-1) has emerged as a highly versatile, conformationally rigid scaffold (). Characterized by its bulky gem-diphenyl group, this intermediate is instrumental in synthesizing potent endothelin receptor antagonists (e.g., Ambrisentan, Darusentan) and conformationally restricted quaternary α-amino acids used in advanced peptidomimetics.

As a Senior Application Scientist, I approach this molecule not merely as a chemical entity, but as a critical node in a broader synthetic network. This whitepaper deconstructs the validated upstream synthetic modalities of Methyl 3,3-diphenylpropanoate and details the self-validating protocols required to integrate it into downstream pharmaceutical workflows.

Mechanistic Pathways: Synthesis of the Core Scaffold

The industrial and bench-scale synthesis of Methyl 3,3-diphenylpropanoate primarily relies on two orthogonal mechanistic pathways. The selection between these routes depends on the availability of starting materials and the tolerance for specific catalytic systems.

-

Route A: Rhodium-Catalyzed Conjugate Addition (Hayashi-Miyaura Reaction) This route constructs the carbon skeleton via the 1,4-addition of phenylboronic acid to methyl trans-cinnamate. Causality: A Rhodium(I) catalyst is specifically chosen over Copper or Palladium because Rh(I) enables highly regioselective 1,4-addition without competitive 1,2-reduction or Heck-type cross-coupling byproducts. The catalytic cycle relies on water to protonate the intermediate rhodium enolate, ensuring rapid turnover and preventing polymerization (1[1]).

-

Route B: Direct Esterification via Acyl Fluoride Activation Starting from 3,3-diphenylpropanoic acid, direct esterification is achieved using thionyl fluoride (SOF2) or (diethylamino)difluorosulfonium tetrafluoroborate. Causality: Acyl fluorides are targeted over traditional acyl chlorides because the C-F bond is highly resistant to ambient moisture (preventing premature hydrolysis) yet remains exceptionally reactive toward nucleophilic attack by methanol. This thermodynamic balance ensures near-quantitative yields (>99%) without requiring extreme anhydrous conditions (2[2]).

Synthetic pathways and downstream API applications of Methyl 3,3-diphenylpropanoate.

Downstream Pharmaceutical Applications

Endothelin Receptor Antagonists (Ambrisentan & Darusentan)

Ambrisentan is synthesized via the chiral resolution of 2-hydroxy-3-methoxy-3,3-diphenylpropanoate derivatives. Methyl 3,3-diphenylpropanoate acts as the foundational precursor. Causality: The massive steric bulk of the gem-diphenyl moiety dictates the stereochemical trajectory during the subsequent Darzens condensation and chiral resolution using (S)-dehydroabietylamine. This steric hindrance locks the conformation, allowing the resolving agent to achieve >99% enantiomeric excess for the (S)-isomer required for API efficacy (3[3]).

Quaternary α-Methylated Amino Acids

Peptidomimetics require conformationally restricted amino acids to resist enzymatic degradation and improve target binding. Methyl 3,3-diphenylpropanoate is utilized to synthesize α-methyl-β,β-diphenylalanine ((αMe)Dip). Causality: Double alkylation of the ester group with Grignard reagents forces the resulting peptide chains into highly stable folded conformations, a predicted behavior essential for creating robust therapeutic peptides (4[4]).

Quantitative Data: Physicochemical & Reaction Metrics

Table 1: Standardized Metrics for Methyl 3,3-diphenylpropanoate

| Parameter | Specification / Value |

| Chemical Name | Methyl 3,3-diphenylpropanoate |

| CAS Registry Number | 23426-03-1 |

| Molecular Formula | C16H16O2 |

| Molecular Weight | 240.30 g/mol |

| Appearance | Clear, colorless to bright yellow oil |

| LogP (Estimated) | ~3.7 |

| Yield: Rh-Catalyzed Route | 96% (Flash chromatography purified) |

| Yield: Acyl Fluoride Route | 99% (Aqueous workup purified) |

| 1H NMR Signature (CDCl3) | δ 4.57 (t, J=8.0 Hz, 1H), 3.59 (s, 3H), 3.08 (d, J=8.0 Hz, 2H) |

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, embedding real-time analytical checkpoints to confirm mechanistic progression.

Protocol 1: Synthesis via Rhodium-Catalyzed 1,4-Conjugate Addition

-

Preparation of the Catalytic Complex: In a flame-dried Schlenk flask under an argon atmosphere, dissolve [Rh(cod)Cl]2 (1.5 mol%) and a suitable phosphine ligand in degassed 1,4-dioxane. Causality: Argon and degassed solvents are critical because Rh(I) complexes are highly susceptible to oxidative deactivation by dissolved O2.

-

Substrate Addition: Add methyl trans-cinnamate (1.0 equiv) and phenylboronic acid (1.25 equiv). Causality: A slight excess of the boronic acid compensates for its competitive protodeboronation side-reaction in the presence of water.

-

Initiation via Base/Water: Inject a degassed aqueous solution of KOH (0.5 equiv). Causality: The base facilitates the transmetalation step by forming a reactive arylboronate intermediate, while water is strictly required to protonate the rhodium enolate, turning over the catalytic cycle.

-

Reaction Monitoring (Self-Validation): Stir at 50 °C. Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is deemed complete when the UV-active spot of methyl cinnamate (Rf ~0.6) is fully consumed.

-

Workup and Isolation: Quench with saturated NH4Cl. Extract with EtOAc. Purify via flash chromatography (10% EtOAc in hexane) to yield the product (96% yield). Validation: 1H NMR must confirm the absence of vinylic protons (δ 6.4 and 7.7 ppm) and the presence of a triplet at ~4.57 ppm (CH) and a doublet at ~3.08 ppm (CH2).

Protocol 2: Direct Esterification via Acyl Fluoride Activation

-

Activation of the Carboxylic Acid: To a solution of 3,3-diphenylpropanoic acid (1.0 equiv) in anhydrous dichloromethane at 0 °C, introduce thionyl fluoride (SOF2) (1.2 equiv). Causality: Acyl fluorides prevent yield loss during handling while remaining highly reactive toward alcohols.

-

Nucleophilic Attack: Add anhydrous methanol (5.0 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv). Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the generated HF, preventing the degradation of the ester product without competitively attacking the acyl fluoride.

-

In-Process Monitoring (Self-Validation): Aliquot 10 µL of the reaction mixture into 1 mL of aqueous NaHCO3 and extract with EtOAc. TLC analysis of the organic layer must show the complete disappearance of the highly polar carboxylic acid spot, confirming the consumption of the intermediate acyl fluoride.

-

Workup: Dilute with 1 M aqueous HCl to protonate and remove the DIPEA, followed by washing with water and brine. Dry over MgSO4 and concentrate under reduced pressure. The product is obtained as a clear, colorless oil in >99% yield.

References

- BLD Pharm, "103-25-3 | Methyl 3-phenylpropionate | BLD Pharm" (Contains CAS 23426-03-1 d

- Thieme-connect, "20.5.1.2.

- The Royal Society of Chemistry, "Supporting Inform

- Aidic, "Improved Synthesis Process of Ambrisentan and Darusentan".

- Elsevier / unirioja.es, "Synthesis of enantiopure (aMe)

Sources

Precursors and Synthetic Pathways for 3,3-Diphenylpropylamine: A Technical Guide

Executive Summary

3,3-Diphenylpropylamine (CAS 5586-73-2) is a highly versatile primary amine and a critical pharmacophore building block in medicinal chemistry[1]. It serves as the structural core for numerous active pharmaceutical ingredients (APIs), including anticholinergics (Tolterodine, Fesoterodine, Terodiline) and calcium channel antagonists (Fendiline, Lercanidipine)[1][2]. The industrial and laboratory-scale synthesis of this compound relies heavily on the selection of appropriate upstream precursors. This whitepaper provides an in-depth mechanistic analysis of the primary precursors used in 3,3-diphenylpropylamine synthesis, evaluating their chemical efficiency, reaction pathways, and industrial viability.

Core Precursors and Mechanistic Pathways

The synthesis of 3,3-diphenylpropylamine and its derivatives is generally achieved through one of three primary precursor pathways, each offering distinct advantages depending on the desired substitution pattern of the final amine.

3,3-Diphenylpropionitrile: The Hydrogenation Route

The most industrially scalable precursor for the unsubstituted primary amine is 3,3-diphenylpropionitrile [3].

-

Synthesis of the Precursor: The nitrile is synthesized via a Friedel-Crafts alkylation between cinnamonitrile and benzene, utilizing anhydrous aluminum trichloride (

) as a catalyst[4]. This approach is highly atom-economical, as excess benzene acts as both the solvent and the reactant. -

Conversion to Amine: The nitrile undergoes catalytic hydrogenation to yield 3,3-diphenylpropylamine[3]. The critical mechanistic challenge here is the suppression of secondary and tertiary amine byproducts. During hydrogenation, the intermediate imine can react with the newly formed primary amine to form a dimer. To prevent this, the reaction is flooded with anhydrous ammonia gas, which shifts the equilibrium and competitively inhibits the dimerization[3].

3,3-Diphenylpropanal: The Reductive Amination Route

For the synthesis of N-substituted derivatives (such as Fendiline or N,N-dimethyl-3,3-diphenylpropylamine), 3,3-diphenylpropanal is the preferred precursor[4][5].

-

Conversion to Amine: The aldehyde is subjected to reductive amination with a primary or secondary amine in the presence of a mild reducing agent, such as sodium cyanoborohydride (

)[4][5]. The reaction proceeds via the formation of an iminium ion intermediate, which is subsequently reduced. This precursor avoids the harsh pressures required for nitrile hydrogenation and allows for direct functionalization of the nitrogen atom.

4-Phenyl-3,4-dihydrocoumarin: The Advanced Phenolic Route

When synthesizing complex APIs like Tolterodine or Fesoterodine, the target molecule requires a phenolic hydroxyl group on one of the phenyl rings[2]. In these cases, 4-phenyl-3,4-dihydrocoumarin acts as a specialized cyclic precursor.

-

Conversion to Amine: The lactone ring is reduced to a lactol (a cyclic hemiacetal) using reducing agents like diisobutylaluminum hydride (DIBAL-H) or aluminum tert-butoxide. The lactol exists in equilibrium with its open-chain aldehyde form, which is then trapped via reductive amination with diisopropylamine to form the heavily substituted 3,3-diphenylpropylamine backbone[2].

Pathway Visualization

Chemical pathways from various precursors to the 3,3-diphenylpropylamine core.

Quantitative Data & Precursor Comparison

The choice of precursor dictates the reaction conditions, yield, and suitability for specific downstream APIs. The table below summarizes the technical specifications of each route.

| Precursor | Chemical Formula | Primary Transformation | Target Derivatives | Typical Yield | Industrial Viability |

| 3,3-Diphenylpropionitrile | Catalytic Hydrogenation | Unsubstituted primary amine | 93–95%[3] | High (Scalable, low-cost) | |

| 3,3-Diphenylpropanal | Reductive Amination | N-substituted amines (Fendiline) | 65–80%[4] | Medium (Milder conditions) | |

| 4-Phenyl-3,4-dihydrocoumarin | Lactol Reduction + Amination | Phenolic analogs (Fesoterodine) | Variable | High for specific APIs | |

| 3,3-Diphenylpropan-1-ol | Borrowing Hydrogen (Ru) | Complex secondary amines | ~80%[6] | Low (Requires inert atm/Ru) |

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocol details the industrial standard for converting 3,3-diphenylpropionitrile into 3,3-diphenylpropylamine. The methodology is designed with built-in causality to explain the physical chemistry behind each step.

Protocol: Catalytic Hydrogenation of 3,3-Diphenylpropionitrile

Objective: High-yield reduction of the nitrile to a primary amine while suppressing dimeric side reactions.

-

Dissolution & Solvent Selection:

-

Action: Dissolve 0.125 moles (approx. 26 g) of 3,3-diphenylpropionitrile in 120 mL of methanol[3].

-

Causality: Methanol is selected as a protic solvent because it effectively solubilizes both the nitrile substrate and the ammonia gas required in step 3. Furthermore, its polarity stabilizes the transition states during the reduction of the carbon-nitrogen triple bond.

-

-

Catalyst Introduction:

-

Action: Add 5 g of Raney Nickel catalyst to the solution[3].

-

Causality: Raney Nickel is highly selective for nitrile reduction. Unlike Palladium on Carbon (Pd/C), which can sometimes trigger unwanted hydrogenolysis or ring hydrogenation under aggressive conditions, Raney Nickel provides a massive, porous surface area ideal for

adsorption at a fraction of the cost of precious metals.

-

-

Ammonia Saturation (Critical Step):

-

Action: Introduce approximately 25 g of anhydrous ammonia gas into the reactor[3].

-

Causality: The reduction of a nitrile proceeds via an intermediate imine (

). Without ammonia, the newly formed primary amine (

-

-

Pressurized Hydrogenation:

-

Action: Seal the reactor, pressurize with

gas to 2–5 MPa, and heat the system to 80–120°C[3]. Maintain until hydrogen uptake ceases. -

Causality: The high activation energy required to cleave the

-bonds of the nitrile group necessitates elevated temperature and pressure to achieve a complete conversion within a commercially viable timeframe.

-

-

Workup and Quality Control:

-

Action: Vent the reactor, filter off the Raney Nickel catalyst safely (caution: pyrophoric), and evaporate the methanol. Perform vacuum distillation on the crude liquid.

-

Validation: Collect the fraction boiling at 172–175°C at 5 mmHg [3].

-

Causality: Vacuum distillation prevents the thermal degradation of the amine that would occur at atmospheric pressure. The strict boiling point range serves as an immediate, self-validating quality control check for the purity of the 3,3-diphenylpropylamine (yielding a colorless, transparent liquid at ~93% yield)[3].

-

Step-by-step experimental workflow for the catalytic hydrogenation of 3,3-diphenylpropionitrile.

References

- CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine. Google Patents.

- 3,3-Diphenylpropylamine. Grokipedia.

- CA2769498C - Process for obtaining 3,3-diphenylpropylamines. Google Patents.

- 3,3-Diphenyl-N-dimethylpropylamine | CAS 4646-55-3. Benchchem.

- Synthesis, Structure-Affinity Relationships and Modeling of AMDA Analogs at 5-HT2A and H1 Receptors. NIH.

- RU2739376C1 - Method of producing fendiline. Google Patents.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. CA2769498C - Process for obtaining 3,3-diphenylpropylamines - Google Patents [patents.google.com]

- 3. CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]

- 4. 3,3-Diphenyl-N-dimethylpropylamine|CAS 4646-55-3 [benchchem.com]

- 5. Synthesis, Structure-Affinity Relationships and Modeling of AMDA Analogs at 5-HT2A and H1 Receptors: Structural Factors Contributing to Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RU2739376C1 - Method of producing fendiline - Google Patents [patents.google.com]

Fesoterodine precursor methyl 3,3-diphenylpropanoate

Early-Stage Intermediate (ESI) Strategy for Fesoterodine Synthesis

Executive Summary & Strategic Context

In the retrosynthetic analysis of Fesoterodine Fumarate (a competitive muscarinic antagonist for overactive bladder), the construction of the 3,3-diphenylpropyl carbon skeleton is the foundational step. While late-stage functionalization often garners the most attention, the purity and cost-efficiency of the early-stage intermediate (ESI)—Methyl 3,3-diphenylpropanoate —dictates the downstream impurity profile of the final API.

This guide details the technical production of Methyl 3,3-diphenylpropanoate. Unlike generic protocols, this monograph focuses on the Friedel-Crafts Hydroalkylation of methyl cinnamate, a route superior to direct esterification of 3,3-diphenylpropanoic acid due to higher atom economy and streamlined reagent availability.

Key Technical Value:

-

Role: Precursor to 3,3-diphenylpropan-1-ol (via reduction), which is subsequently coupled to form the Fesoterodine amine backbone.

-

Critical Quality Attribute (CQA): Control of the des-phenyl impurity (methyl cinnamate) and acid impurity (hydrolysis product) is paramount, as these carry through to the amine formation step, creating difficult-to-separate analogues.

Synthetic Pathway & Mechanism[1]

The optimal industrial route utilizes a Lewis Acid-catalyzed hydroalkylation of methyl cinnamate with benzene. This approach constructs the quaternary center and the ester functionality in a single, convergent step.

2.1 Reaction Logic

-

Substrate: Methyl Cinnamate (Michael Acceptor).

-

Reagent: Benzene (Solvent & Nucleophile).

-

Catalyst: Aluminum Chloride (

) or Ferric Chloride ( -

Mechanism: The Lewis acid activates the

-carbon of the cinnamate, facilitating a nucleophilic attack by the benzene ring (Friedel-Crafts alkylation), followed by re-aromatization.

2.2 Pathway Visualization (DOT)

Caption: Figure 1. Lewis Acid-catalyzed hydroalkylation mechanism converting methyl cinnamate to the target ester.

Detailed Experimental Protocol

This protocol is designed for a 100g scale-up , emphasizing safety and thermal management.

3.1 Reagents & Materials[1][2]

-

Methyl Cinnamate: 100.0 g (0.617 mol)

-

Benzene (Anhydrous): 500 mL (Excess, acts as solvent)

-

Aluminum Chloride (

): 123.0 g (0.925 mol, 1.5 eq) -

HCl (conc.): For quenching

-

Dichloromethane (DCM): For extraction

3.2 Step-by-Step Methodology

-

System Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser (with

guard tube), and an internal temperature probe. Purge with -

Solvent Charge: Charge Benzene (400 mL) into the flask.

-

Causality: Benzene must be anhydrous; moisture deactivates

, releasing HCl gas prematurely and stalling the reaction.

-

-

Catalyst Addition: Cool the benzene to 10–15°C. Add

(123.0 g) portion-wise over 20 minutes.-

Safety: Exothermic dissolution. Maintain Temp < 20°C to prevent benzene boil-off.

-

-

Substrate Addition: Dissolve Methyl Cinnamate (100 g) in the remaining Benzene (100 mL) . Add this solution dropwise to the catalyst slurry over 45 minutes.

-

Process Control: Maintain internal temperature between 20–25°C. Rapid addition leads to polymerization of the cinnamate.

-

-

Reaction Phase: Once addition is complete, warm the mixture to 50–55°C and hold for 6–8 hours.

-

Monitoring: Monitor via HPLC or TLC (Mobile Phase: Hexane/EtOAc 9:1). Look for the disappearance of the Methyl Cinnamate spot (

) and appearance of the product (

-

-

Quenching (Critical): Cool the reaction mass to 0°C. Pour the reaction mixture slowly into Ice/HCl (500g ice + 50mL conc. HCl) .

-

Why: Inverse addition (acid to reaction) can cause violent splattering. The HCl prevents the formation of aluminum hydroxide emulsions.

-

-

Workup: Separate the organic layer.[3][4] Extract the aqueous layer with DCM (

mL). Combine organics. -

Neutralization: Wash combined organics with 5%

(to remove residual acid) followed by Brine . -

Isolation: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Distillation under high vacuum (bp 160–165°C @ 2 mmHg) or recrystallization from Hexane/IPA if solid.

Critical Process Parameters (CPPs) & Quality Control

To ensure the material is suitable for Fesoterodine synthesis, specific parameters must be controlled.

4.1 Process Parameters Table

| Parameter | Range | Impact on Quality |

| 1.3 – 1.6 eq | < 1.3 eq: Incomplete conversion (residual cinnamate). > 1.6 eq: Increased tar/polymer formation. | |

| Reaction Temp | 50 – 55°C | < 45°C: Slow kinetics. > 65°C: Transesterification or hydrolysis byproducts. |

| Benzene Moisture | < 0.05% | High moisture deactivates catalyst, requiring higher loads and causing variability. |

| Quench pH | < 2.0 | High pH during quench leads to aluminum salts precipitating, trapping product and lowering yield. |

4.2 Impurity Profile & Remediation

| Impurity Name | Structure/Origin | Remediation Strategy |

| Methyl Cinnamate | Unreacted Starting Material | Extend reaction time; ensure catalyst quality. Hard to remove downstream. |

| 3,3-Diphenylpropanoic Acid | Hydrolysis of ester | Avoid high temp during quench. Remove via |

| Cinnamic Acid Dimer | Polymerization of SM | Control addition rate of methyl cinnamate. Remove via fractional distillation. |

Downstream Application: The Link to Fesoterodine[6][7]

Methyl 3,3-diphenylpropanoate is not the final drug but the scaffold generator . The immediate next step in the Fesoterodine sequence is the reduction to the alcohol.

Workflow Logic:

-

Ester: Methyl 3,3-diphenylpropanoate[5]

-

Reagent: Lithium Aluminum Hydride (

) or Vitride (Red-Al). -

Product: 3,3-Diphenylpropan-1-ol .

-

Fesoterodine Connection: This alcohol is activated (Tosylate/Mesylate) and reacted with diisopropylamine to form the amine tail of Fesoterodine.

5.1 Process Workflow Diagram (DOT)

Caption: Figure 2. Operational workflow from raw materials to the Fesoterodine alcohol precursor.

References

-

PubChem. (n.d.).[5] Methyl 3,3-diphenylpropanoate (Compound Summary).[5] National Library of Medicine. Retrieved from [Link]

-

Pfizer Inc. (2010). Process for the preparation of Fesoterodine.[3][6][7][8][9][10][11] U.S. Patent Application US20100105943A1. Retrieved from

-

Zydus Cadila. (2013). Processes for the preparation of Fesoterodine.[3][6][7][8][9][10][11] Indian Patent Application 2368/MUM/2010. Retrieved from

-

Organic Syntheses. (1941). Hydrocinnamic acid, beta-phenyl-.[4] Coll. Vol. 1, p. 311. (Foundational chemistry for hydroalkylation). Retrieved from [Link]

Sources

- 1. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. environmentclearance.nic.in [environmentclearance.nic.in]

- 4. prepchem.com [prepchem.com]

- 5. Methyl 3-hydroxy-3,3-diphenylpropanoate | C16H16O3 | CID 11847256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US20140378699A1 - Process for the preparation of fesoterodine - Google Patents [patents.google.com]

- 7. Processes For The Preparation Of Fesoterodine [quickcompany.in]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. WO2009044278A1 - Amorphous fesoterodine fumarate - Google Patents [patents.google.com]

- 10. jocpr.com [jocpr.com]

- 11. Method for preparing fesoterodine fumarate - Patent 2251318 [data.epo.org]

Methodological & Application

Synthesis of methyl 3,3-diphenylpropanoate from methyl cinnamate

Precision Synthesis of Methyl 3,3-Diphenylpropanoate via Copper-Catalyzed Conjugate Addition

-Unsaturated EstersExecutive Summary

This Application Note details the optimized protocol for synthesizing methyl 3,3-diphenylpropanoate from methyl cinnamate . While Friedel-Crafts hydroarylation is a viable industrial route, this guide focuses on the Copper-Catalyzed Conjugate Addition of Phenylmagnesium Bromide . This method offers superior regioselectivity and demonstrates critical techniques in organometallic chemistry, including inert atmosphere handling and temperature-controlled nucleophilic addition.

The resulting

Scientific Background & Mechanism[1][2][3]

2.1 The Challenge of Regioselectivity

The reaction of Grignard reagents (

-

Hard Nucleophiles (RMgX): Prefer 1,2-addition

Tertiary Alcohol. -

Soft Nucleophiles (Organocuprates): Prefer 1,4-addition

By introducing a copper(I) source (CuI), we generate a transient organocuprate species in situ. This "soft" nucleophile selectively attacks the "soft" electrophilic

2.2 Reaction Mechanism Visualization

The following diagram illustrates the catalytic cycle, highlighting the formation of the active organocuprate species and the specific orbital interaction leading to the enolate intermediate.

Figure 1: Mechanistic pathway of the Cu-catalyzed conjugate addition. The organocuprate facilitates soft nucleophilic attack at the

Experimental Protocol

3.1 Reagents & Materials Table

| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |

| Methyl Cinnamate | 162.19 | 1.0 | 1.62 g (10 mmol) | Substrate |

| PhMgBr (3.0M in Et₂O) | ~181.3 | 1.5 | 5.0 mL | Nucleophile |

| Copper(I) Iodide (CuI) | 190.45 | 0.10 | 190 mg | Catalyst |

| THF (Anhydrous) | - | Solvent | 20 mL | Solvent |

| Sat. aq. NH₄Cl | - | Quench | 20 mL | Proton Source |

3.2 Equipment Setup

-

Reaction Vessel: 100 mL 2-neck round-bottom flask (flame-dried).

-

Atmosphere: Argon or Nitrogen balloon with septum inlet.

-

Temperature Control: Acetone/Dry Ice bath (-78°C) and Ice/Water bath (0°C).

-

Addition: Syringe pump or pressure-equalizing dropping funnel.

3.3 Step-by-Step Methodology

Step 1: Catalyst Preparation (Inert Atmosphere)

-

Equip the flame-dried flask with a magnetic stir bar and rubber septum.

-

Add CuI (190 mg, 1.0 mmol) .

-

Evacuate and backfill with Argon (3 cycles) to ensure zero moisture.

-

Add anhydrous THF (10 mL) via syringe. Stir to form a suspension.

-

Cool the suspension to 0°C (ice bath).

Step 2: Organocuprate Formation

-

Add PhMgBr (5.0 mL, 15 mmol) dropwise over 5 minutes.

-

Observation: The solution will likely turn a dark color (often dark yellow or grey/black), indicating the formation of the active cuprate species.

-

Stir at 0°C for 15 minutes.

-

Cool the mixture to -78°C (Acetone/Dry Ice). Crucial: Low temperature prevents side reactions.

Step 3: Substrate Addition

-

Dissolve Methyl Cinnamate (1.62 g, 10 mmol) in anhydrous THF (10 mL) in a separate dry vial.

-

Add the substrate solution to the reaction flask dropwise over 15–20 minutes.

-

Note: Slow addition prevents localized heating which could trigger 1,2-addition.

-

-

Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

Step 4: Quench and Workup

-

Monitor reaction progress via TLC (Hexane/EtOAc 9:1). Product (

) is less polar than starting material. -

Once complete, quench by adding saturated aq. NH₄Cl (20 mL) .

-

Caution: Exothermic reaction. Add slowly.

-

-

Stir vigorously until two clear layers form and the aqueous layer turns deep blue (formation of copper-amine complex).

-

Extract with Diethyl Ether (3 x 20 mL) .

-

Wash combined organics with Brine (20 mL) .

-

Dry over anhydrous MgSO₄ , filter, and concentrate in vacuo.

Step 5: Purification

-

Purify the crude oil via Flash Column Chromatography on Silica Gel.

-

Eluent: Gradient of Hexanes

5% EtOAc/Hexanes. -

Isolate Methyl 3,3-diphenylpropanoate as a white solid or colorless oil.

Process Analytical Technology (PAT) & Validation

To validate the synthesis, compare the isolated product against the following standard spectral data.

4.1 NMR & MS Specifications

| Technique | Parameter | Expected Signal / Value | Structural Assignment |

| ¹H NMR | Multiplet (10H) | Aromatic Protons ( | |

| (400 MHz, CDCl₃) | Triplet ( | Benzylic Methine ( | |

| Singlet (3H) | Methyl Ester ( | ||

| Doublet ( | |||

| ¹³C NMR | Quaternary C | Carbonyl ( | |

| Quaternary C | Aromatic Ipso | ||

| Methoxy Carbon | |||

| Benzylic Carbon | |||

| Mass Spec | m/z | 240.12 | Molecular Ion |

4.2 Workflow Visualization

The following diagram outlines the critical path for the experimental execution, emphasizing the decision points for purification.

Figure 2: Experimental workflow for the synthesis and purification of methyl 3,3-diphenylpropanoate.

Troubleshooting & Optimization

-

Issue: Low Yield / Recovery of Starting Material.

-

Cause: Inactive Grignard reagent or moisture in the solvent.

-

Solution: Titrate PhMgBr before use. Ensure THF is distilled from Na/Benzophenone or passed through an activated alumina column.

-

-

Issue: 1,2-Addition Product (Tertiary Alcohol).

-

Cause: Temperature too high during addition or insufficient CuI.

-

Solution: Maintain -78°C strictly during addition. Increase CuI loading to 15 mol%.

-

-

Issue: Biphenyl Formation (Homocoupling).

-

Cause: Oxidative coupling of the Grignard reagent.

-

Solution: This is a common byproduct. It is non-polar and will elute with the solvent front during chromatography. Ensure the oxidant (air) is excluded.

-

Alternative Route: Friedel-Crafts Hydroarylation

For researchers requiring multi-gram to kilogram scale synthesis where chromatography is impractical, the Friedel-Crafts route is preferred due to atom economy.

-

Reagents: Methyl Cinnamate + Benzene (Solvent/Reagent) +

(Stoichiometric). -

Conditions: Reflux for 2–4 hours.

-

Mechanism: Protonation/Complexation of the ester generates a carbocation at the

-position, which is trapped by benzene. -

Pros/Cons: High yield and scalable, but requires the use of benzene (carcinogen) and generates aluminum waste.

References

-

Original Kharasch Effect (Copper Catalysis): Kharasch, M. S., & Tawney, P. O. (1941). Factors Determining the Course and Mechanisms of Grignard Reactions. II. The Effect of Metallic Compounds on the Reaction between Isophorone and Methylmagnesium Bromide. Journal of the American Chemical Society. [Link]

-

Modern Organocopper Chemistry (Lipshutz): Lipshutz, B. H., & Sengupta, S. (1992). Organocopper Reagents: Substitution, Conjugate Addition, Carbo/Metallocupration, and Other Reactions. Organic Reactions.[1][2][3][4][5][6][7] [Link]

-

General Protocol for Conjugate Addition (Organic Syntheses): Horiguchi, Y., Matsuzawa, S., Nakamura, E., & Kuwajima, I. (1989). Conjugate Addition of Organocopper Reagents. Organic Syntheses, 68, 64. [Link]

-

Spectral Data Verification (AIST/SDBS): National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Search: Methyl 3,3-diphenylpropanoate). [Link]

Sources

- 1. Friedel Crafts aromatic acylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. periodicchemistry.com [periodicchemistry.com]

- 7. japsonline.com [japsonline.com]

Application Notes and Protocols for the Friedel-Crafts Alkylation of Benzene with Methyl Cinnamate

Abstract

This comprehensive guide details the application of the Friedel-Crafts reaction to the alkylation of benzene with methyl cinnamate, a process that proceeds via a conjugate addition mechanism. This reaction is a powerful tool for the synthesis of β,β-diaryl propanoate esters, valuable intermediates in the development of pharmaceuticals and other fine chemicals. This document provides an in-depth analysis of the reaction mechanism, a comparative overview of suitable catalysts, a detailed, step-by-step experimental protocol, and a thorough troubleshooting guide. The information is tailored for researchers, scientists, and drug development professionals seeking to implement this specific transformation.

Introduction: A Modern Approach to Friedel-Crafts Chemistry

The Friedel-Crafts reaction, a cornerstone of organic synthesis since its discovery in 1877, traditionally involves the alkylation or acylation of aromatic rings.[1] This application note focuses on a less conventional but highly valuable variant: the reaction of an aromatic compound with an α,β-unsaturated ester, specifically the alkylation of benzene with methyl cinnamate. Unlike classical Friedel-Crafts alkylations that utilize alkyl halides to generate carbocations, this reaction proceeds through a Lewis acid-catalyzed conjugate addition.[2][3] The nucleophilic aromatic ring attacks the β-carbon of the methyl cinnamate, which is rendered electrophilic by coordination of a Lewis acid to the carbonyl oxygen.[4]

This method provides a direct route to 3,3-diphenylpropanoate structures, which are prevalent in various biologically active molecules. The use of a mild Lewis acid catalyst like iron(III) triflate is crucial to promote the desired reaction while minimizing potential side reactions such as polymerization of the α,β-unsaturated ester.[2][5]

Reaction Mechanism and Regioselectivity

The Friedel-Crafts alkylation of benzene with methyl cinnamate is a conjugate addition reaction, also known as a Michael-type addition.[6] The regioselectivity is dictated by the electronic nature of the α,β-unsaturated ester, where the β-carbon is electron-deficient and thus susceptible to nucleophilic attack.

The proposed mechanism, catalyzed by a Lewis acid such as iron(III) triflate (Fe(OTf)₃), unfolds as follows:

-

Activation of the Electrophile: The Lewis acid coordinates to the carbonyl oxygen of the methyl cinnamate. This coordination enhances the electrophilicity of the conjugated system by withdrawing electron density, making the β-carbon more susceptible to nucleophilic attack.[4]

-

Nucleophilic Attack: The π-electrons of the benzene ring act as a nucleophile, attacking the electrophilic β-carbon of the activated methyl cinnamate. This step forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.[7]

-